Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[45]Decan-2-One Hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the aminomethyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methylene-1-oxaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
1-Oxaspiro[4.5]decan-2-one: Another spirocyclic compound with different substituents, leading to distinct chemical and biological properties.
Uniqueness
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4
Properties
Molecular Formula |
C10H19ClN2O |
---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
8-(aminomethyl)-1-azaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10;/h8H,1-7,11H2,(H,12,13);1H |
InChI Key |
UZJWWNRCBIZBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CCC(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.